molecular formula C9H9ClFNO B14851173 N-(3-(Chloromethyl)-5-fluorophenyl)acetamide

N-(3-(Chloromethyl)-5-fluorophenyl)acetamide

Cat. No.: B14851173
M. Wt: 201.62 g/mol
InChI Key: DALNJVSZTOMRMU-UHFFFAOYSA-N
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Description

N-(3-(Chloromethyl)-5-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloromethyl group and a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Chloromethyl)-5-fluorophenyl)acetamide typically involves the reaction of 3-(chloromethyl)-5-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-(Chloromethyl)-5-fluoroaniline and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.

    Procedure: The starting materials are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Chloromethyl)-5-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted acetamides, while oxidation and reduction can lead to the formation of different functional groups on the phenyl ring.

Scientific Research Applications

N-(3-(Chloromethyl)-5-fluorophenyl)acetamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3-(Chloromethyl)-5-fluorophenyl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(Chloromethyl)phenyl)acetamide: Lacks the fluorine atom, which affects its reactivity and stability.

    N-(3-(Fluoromethyl)phenyl)acetamide: Contains a fluoromethyl group instead of a chloromethyl group, leading to different chemical properties.

    N-(3-(Chloromethyl)-5-bromophenyl)acetamide: Contains a bromine atom instead of fluorine, which alters its biological activity.

Uniqueness

N-(3-(Chloromethyl)-5-fluorophenyl)acetamide is unique due to the presence of both chloromethyl and fluorine groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

N-[3-(chloromethyl)-5-fluorophenyl]acetamide

InChI

InChI=1S/C9H9ClFNO/c1-6(13)12-9-3-7(5-10)2-8(11)4-9/h2-4H,5H2,1H3,(H,12,13)

InChI Key

DALNJVSZTOMRMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)CCl)F

Origin of Product

United States

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